5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluoromethylphenyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-difluoro-4-methylphenylhydrazine with an appropriate alkyne or azide in the presence of a catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the triazole ring.
Substitution: The difluoromethylphenyl group can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution can lead to a wide range of substituted triazoles.
Scientific Research Applications
5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The difluoromethylphenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
3,5-difluoro-4-methylphenyl)phenylmethanone: A compound with a similar difluoromethylphenyl group but different core structure.
3,5-difluoro-4-methylphenyl)propionic acid: Another compound with a difluoromethylphenyl group but different functional groups.
Uniqueness
5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole is unique due to its triazole ring, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H7F2N3 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
4-(3,5-difluoro-4-methylphenyl)-2H-triazole |
InChI |
InChI=1S/C9H7F2N3/c1-5-7(10)2-6(3-8(5)11)9-4-12-14-13-9/h2-4H,1H3,(H,12,13,14) |
InChI Key |
WXNNCVLIVRLWLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)C2=NNN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.